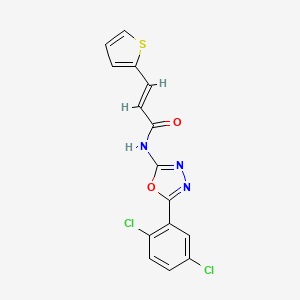

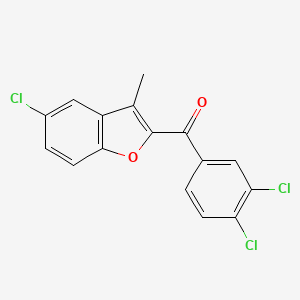

![molecular formula C15H11N5S2 B2976384 3-((Pyridin-2-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894050-26-1](/img/structure/B2976384.png)

3-((Pyridin-2-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several interesting functional groups: a pyridine ring, a thiophen ring, and a triazolo[4,3-b]pyridazine ring. These groups are common in many pharmaceuticals and materials due to their unique chemical properties .

Molecular Structure Analysis

The compound likely has a planar structure due to the aromatic rings. The sulfur atoms in the thio groups could potentially participate in interesting interactions, such as pi stacking or hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the aromatic rings. For example, the pyridine ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the aromatic rings and the sulfur atoms. For example, the compound might have a relatively high boiling point due to pi stacking interactions .Mecanismo De Acción

Mode of Action

It is known that the compound exhibits excitation-dependent fluorescence and phosphorescence under ambient conditions . This suggests that the compound interacts with its targets by absorbing light and then re-emitting it, a process that can be influenced by the chemical environment .

Biochemical Pathways

The compound’s photophysical behavior suggests it may interact with pathways involving light-sensitive proteins or other molecules .

Result of Action

The compound’s photophysical behavior suggests it may influence cellular processes that are sensitive to light or fluorescence .

Action Environment

The action of 3-((Pyridin-2-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine can be influenced by environmental factors . For instance, its photophysical behavior, including its fluorescence and phosphorescence, can be affected by the ambient conditions, such as light and temperature

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-((Pyridin-2-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several advantages for lab experiments, including its simple synthesis method, high yield, and potent anticancer activity. However, this compound also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. In addition, the toxicity and pharmacokinetics of this compound have not been fully characterized, which is essential for its further development as a therapeutic agent.

Direcciones Futuras

There are several future directions for the study of 3-((Pyridin-2-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine. One direction is to investigate the toxicity and pharmacokinetics of this compound in animal models and humans to determine its safety and efficacy. Another direction is to study the combination of this compound with other anticancer agents to enhance its therapeutic efficacy. Furthermore, the development of this compound analogs with improved solubility and pharmacokinetic properties could also be explored. Finally, the potential of this compound for the treatment of other diseases, such as inflammatory disorders, could also be investigated.

Métodos De Síntesis

The synthesis of 3-((Pyridin-2-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves the reaction of 2-mercapto pyridine with 2-bromoethyl pyridine followed by the reaction with 2-bromo thiophene. The product is then subjected to cyclization with sodium azide in the presence of copper (I) iodide to obtain this compound. The synthesis method of this compound is relatively simple and can be carried out in a few steps with high yield.

Aplicaciones Científicas De Investigación

3-((Pyridin-2-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine has been studied extensively for its potential therapeutic applications in cancer treatment. Studies have shown that this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has shown to inhibit the migration and invasion of cancer cells, which is an essential step in metastasis.

Propiedades

IUPAC Name |

3-(pyridin-2-ylmethylsulfanyl)-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5S2/c1-2-8-16-11(4-1)10-22-15-18-17-14-7-6-12(19-20(14)15)13-5-3-9-21-13/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDSTMGGDREESD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

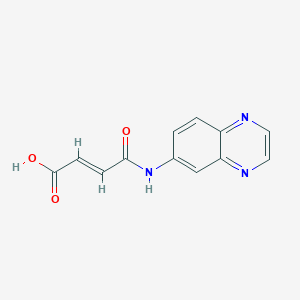

![N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2976306.png)

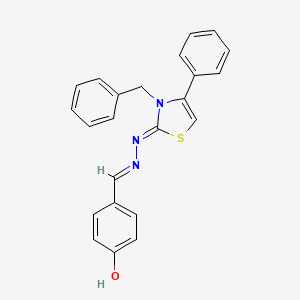

![4-bromo-2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2976310.png)

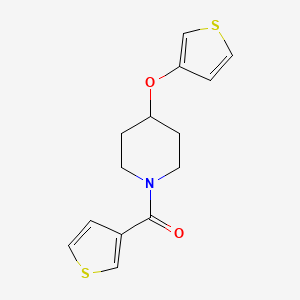

![1-(3-chlorophenyl)-6-((3-fluorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2976313.png)

![3-{5-[(dibutylamino)methyl]furan-2-yl}-4-ethyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2976317.png)

![N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2976318.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2976321.png)

![N-[(1,3-diphenylpyrazol-4-yl)methyl]-2-formyl-N-methylbenzenesulfonamide](/img/structure/B2976324.png)